molecular formula C16H14N6OS2 B2714956 2,4-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide CAS No. 1903152-30-6

2,4-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide

Cat. No.: B2714956
CAS No.: 1903152-30-6
M. Wt: 370.45
InChI Key: UUMWIRRIRNGBJS-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide is a highly complex organic compound that features prominently in various fields of research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide involves a multi-step process:

  • Formation of the thiazole ring: : This can be achieved through cyclization reactions involving appropriate precursor molecules.

  • Introduction of the pyridazinyl group: : A triazolo-pyridazine precursor can be attached to the core structure through nucleophilic substitution or similar reactions.

  • Final amide formation: : Coupling reactions, typically involving reagents like EDCI or HOBt, facilitate the formation of the carboxamide linkage.

Industrial Production Methods

For large-scale industrial production, the synthesis process must be optimized for yield, purity, and cost-effectiveness. Key considerations include:

  • Choice of solvents: : Solvents that maximize solubility and minimize environmental impact are preferred.

  • Catalysts and reagents: : The use of efficient catalysts to accelerate reaction rates.

  • Purification: : Techniques such as recrystallization or chromatographic methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, potentially altering its thiophen and triazolo components.

  • Reduction: : Reduction can modify the carboxamide group and other reducible functionalities.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions, especially on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing agents: : Such as KMnO₄ or H₂O₂.

  • Reducing agents: : Examples include LiAlH₄ or NaBH₄.

  • Catalysts: : Transition metal catalysts like Pd/C or PtO₂ for hydrogenation reactions.

Major Products

  • Oxidation products: : Resulting compounds may include sulfoxides or sulfones.

  • Reduction products: : Amine derivatives or reduced triazolo-pyridazine rings.

  • Substitution products: : Varied derivatives depending on the substituents introduced.

Scientific Research Applications

This compound is explored for its:

  • Chemistry: : As a synthetic intermediate in organic synthesis.

  • Biology: : Potential bioactive molecule in drug discovery.

  • Medicine: : Investigation of therapeutic properties, including antimicrobial and anticancer activities.

  • Industry: : Use as a precursor for advanced materials and functionalized compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylthiazole derivatives: : Similar core structure with modifications at different positions.

  • Triazolo-pyridazine compounds: : Varying substitutions on the triazolo and pyridazine rings.

Uniqueness

The combination of the thiazole, triazolo-pyridazine, and carboxamide groups makes it unique in terms of its chemical versatility and potential biological activity.

The world of chemistry never ceases to amaze with its endless possibilities and intricate details

Properties

IUPAC Name

2,4-dimethyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6OS2/c1-9-15(25-10(2)18-9)16(23)17-7-14-20-19-13-4-3-12(21-22(13)14)11-5-6-24-8-11/h3-6,8H,7H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMWIRRIRNGBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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